molecular formula C14H22N4O B3906664 (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide

Cat. No.: B3906664
M. Wt: 262.35 g/mol
InChI Key: OPJPYFKODQQFQX-CXUHLZMHSA-N
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Description

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrrole ring, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide typically involves the condensation of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide is unique due to its specific combination of a cyclohexyl group, a pyrrole ring, and a hydrazinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-8-12(9-16-17-14(15)19)11(2)18(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3,(H3,15,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPYFKODQQFQX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=N/NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide

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